molecular formula C39H34F3NO B11687093 2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11687093
M. Wt: 589.7 g/mol
InChI Key: YEOHJGSJEPOGBW-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl and tetrahydroquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of a trifluoromethyl ketone with a substituted tetrahydroquinoline derivative. The reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tetrahydroquinoline moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-1-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C39H34F3NO

Molecular Weight

589.7 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C39H34F3NO/c1-36(2)27-37(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)43(36)35(44)39(40,41)42)38(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26H,27H2,1-3H3

InChI Key

YEOHJGSJEPOGBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C(F)(F)F)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C

Origin of Product

United States

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